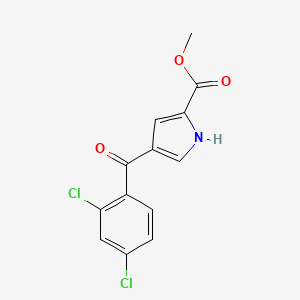
4-((4-Chlorophenyl)thio)piperidine
Vue d'ensemble
Description
4-((4-Chlorophenyl)thio)piperidine, also known as 4-CPT, is a synthetic organic compound belonging to the class of piperidines. It is a heterocyclic compound with a nitrogen atom in the ring structure. 4-CPT is a versatile compound that has been used in various scientific research applications. It has been used as a tool in the synthesis of various compounds and as a reagent in organic reactions. In addition, 4-CPT has been studied for its biochemical and physiological effects, and its potential applications in the medical field.
Applications De Recherche Scientifique
Antibacterial Applications
Research has shown the potential of 4-((4-Chlorophenyl)thio)piperidine derivatives in antibacterial applications. A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The compound 8g, with a 2-methylphenyl group, showed significant inhibitory growth effects on bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Modulation of Monoamine Transporter Activity
He et al. (2005) investigated 4-(4-Chlorophenyl)piperidine analogues for their transporter inhibitory activity. The study focused on both the cis and trans isomers of these piperidines, revealing that the (-)-cis analogues exhibit dopamine transporter/norepinephrine transporter selectivity. This finding is significant for understanding the role of these compounds in modulating neurotransmitter systems, potentially useful in psychiatric and neurological disorders (He et al., 2005).
Analgesic Properties
Research has demonstrated the analgesic properties of 4-((4-Chlorophenyl)thio)piperidine derivatives. Rafiq et al. (2014) investigated the analgesic activity of derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine, finding that structural alterations in the molecule enhanced its analgesic response. This study highlights the potential of such derivatives in pain management (Rafiq et al., 2014).
Anti-Inflammatory Properties
Gajewewski et al. (1982) researched the compound 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride (S8), demonstrating its anti-inflammatory and spasmolytic properties. This compound showed a marked analgesic activity in the hot plate test and exhibited both short and long-term anti-inflammatory effects in vivo (Gajewski et al., 1982).
Corrosion Inhibition
Piperidine derivatives, including those with the 4-chlorophenyl group, have been studied for their corrosion inhibition properties. Sankarapapavinasam et al. (1991) investigated the effect of piperidine and its derivatives on the corrosion of copper in sulfuric acid, finding that these compounds can effectively inhibit corrosion. This research opens potential applications in material science and engineering (Sankarapapavinasam et al., 1991).
Anticancer Applications
El-Masry et al. (2022) synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, which showed significant cytotoxicity against cancer cell lines MCF-7 and HepG2. These findings highlight the potential of 4-((4-Chlorophenyl)thio)piperidine derivatives as anticancer agents, with specific targeting abilities and apoptotic cell death induction capabilities (El-Masry et al., 2022).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORGHGOWHFHJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395972 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101768-63-2 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

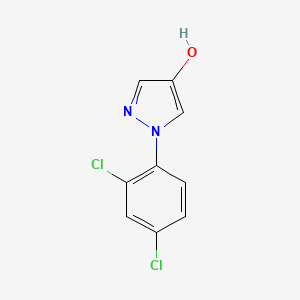
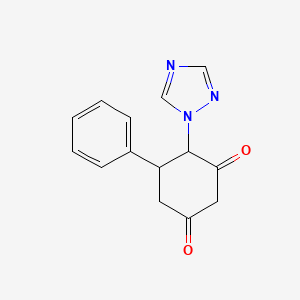

![2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid](/img/structure/B1350442.png)



![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B1350448.png)
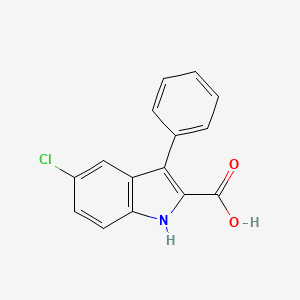
![4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1350452.png)
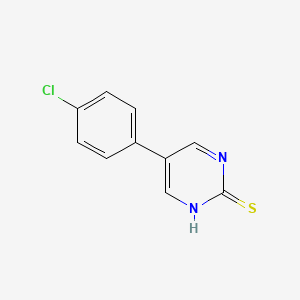
![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)
![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)
